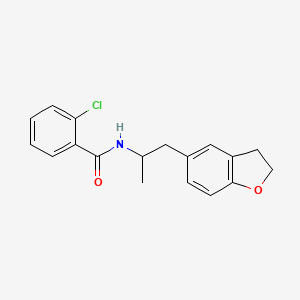

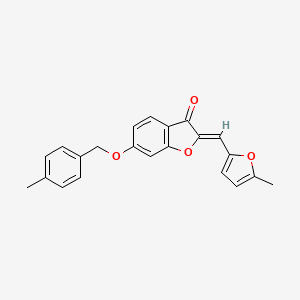

2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound could involve the use of 2,3-dihydrobenzofuran, a key intermediate . The presence of aryl bromides is also compatible, enabling the construction of halogenated DHBs .Molecular Structure Analysis

The molecular structure of this compound involves a benzofuran scaffold, which is a suitable structure found widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex, given its structure. The benzofuran scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .Aplicaciones Científicas De Investigación

Synthesis of Dihydrobenzofurans

Dihydrobenzofurans, closely related to "2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide," are synthesized through routes involving aryne insertion into formamides followed by trapping with zinc enolates of α-chlorinated methines. This synthesis path enables the generation of benzofurans from ketone group-containing dihydrobenzofurans via additional reactions, highlighting the compound's role in organic synthesis and potential pharmaceutical applications (Yoshioka et al., 2013).

Photocatalytic Degradation of Organic Pollutants

The compound's structural relatives are used in the study of photocatalytic degradation, such as the degradation of propyzamide, a chlorinated benzamide, using TiO2-loaded adsorbent supports. This research demonstrates the potential environmental applications of related compounds in water purification and the treatment of organic pollutants (Torimoto et al., 1996).

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation of iodine-substituted aniline derivatives, including those similar to the target compound, produces various functionalized benzamides. This process illustrates the compound's relevance in the development of new synthetic methodologies with applications in the synthesis of complex organic molecules (Ács et al., 2006).

Antimicrobial Activity

Related compounds, such as novel 2-substituted-3-methylbenzofuran derivatives, have been synthesized and evaluated for their antimicrobial activity. This research underscores the potential pharmaceutical applications of the compound in developing new antimicrobial agents (Abdel‐Aziz et al., 2009).

Anticancer Evaluation

Benzofuran derivatives, structurally related to the target compound, have been synthesized and evaluated for their anticancer properties. Such studies highlight the compound's relevance in medicinal chemistry and drug development, particularly in the search for novel anticancer therapies (Salahuddin et al., 2014).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Benzofuran derivatives, a core structure in this compound, have been reported to have a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer and psoriasis .

Mode of Action

Benzofuran derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

Benzofuran derivatives have been reported to affect a variety of biochemical pathways, again depending on the specific derivative and target .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .

Result of Action

Benzofuran derivatives have been reported to have a wide array of biological activities .

Action Environment

The stability and efficacy of benzofuran derivatives can be influenced by various factors, including environmental conditions .

Propiedades

IUPAC Name |

2-chloro-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO2/c1-12(20-18(21)15-4-2-3-5-16(15)19)10-13-6-7-17-14(11-13)8-9-22-17/h2-7,11-12H,8-10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJYDIHHWBLANG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-3-(4-Hydroxyphenyl)-2-[[2-(methylamino)acetyl]amino]propanoic acid;hydrochloride](/img/structure/B2595387.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2595396.png)

![4-[4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]piperidine](/img/structure/B2595402.png)

![4-{[(2-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2595403.png)

![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-2,2-diphenylethan-1-one](/img/structure/B2595407.png)

![6-(furan-2-ylmethyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2595408.png)

![3-[(Benzyloxy)methyl]-4-fluorobenzoic acid](/img/structure/B2595409.png)

![3-{4-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2595410.png)